molecular formula C8H16FNO B1471639 1-(3-Fluoropropyl)piperidin-3-ol CAS No. 1503877-67-5

1-(3-Fluoropropyl)piperidin-3-ol

Cat. No. B1471639
CAS RN: 1503877-67-5
M. Wt: 161.22 g/mol
InChI Key: DKXDHPPEQGKVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoropropyl)piperidin-3-ol is a chemical compound with the molecular weight of 147.19 .


Molecular Structure Analysis

The molecular formula of this compound is C7H14FNO . The InChI key is FQSJNYSAZLPSBQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

PET Radioligand for Sigma-1 Receptors

1-(3-Fluoropropyl)piperidin-3-ol, synthesized as a high-affinity ligand for sigma-1 receptors, has been used in the development of a radioligand for PET (Positron Emission Tomography) imaging. This ligand, labeled with fluorine-18, demonstrated high uptake in rat brains and was found to be promising for in vivo tomographic evaluation of sigma receptors, indicating its potential use in neuroimaging and the study of neurological disorders (Waterhouse & Collier, 1997).

Development of Atypical Antipsychotics

The compound has been explored in the synthesis of potential atypical antipsychotics. Derivatives of this compound, specifically 7-[3-(1-piperidinyl)propoxy]chromenones, have shown oral potency in mouse models for inhibiting apomorphine-induced climbing and hyperactivity, which are indicators of antipsychotic efficacy. These studies suggest its role in developing new treatments for psychiatric conditions (Bolós et al., 1996).

Synthesis of Spirocyclic σ(1) Receptor Ligands

In a study focusing on developing fluorinated radiotracers for imaging σ(1) receptors, derivatives of this compound with a (2-fluoroethyl) residue were synthesized. These derivatives displayed higher σ(1) affinity and selectivity compared to their (3-fluoropropyl) counterparts, highlighting their potential in the development of neuroimaging agents (Grosse Maestrup et al., 2011).

Pharmaceutical and Agrochemical Research

Fluorinated piperidines, including those derived from this compound, are valuable in pharmaceutical and agrochemical research. A study described a method for the chemoselective reduction of fluoropyridines to yield (multi)fluorinated piperidines, demonstrating their applicability in drug synthesis and modification (Wagener et al., 2020).

Selective Human 5-HT1D Receptor Ligands

Derivatives of this compound have been investigated as selective ligands for the human 5-HT1D receptor. The incorporation of fluorine into these ligands was found to reduce their pKa, which positively influenced oral absorption, indicating their potential use in developing treatments for conditions like depression and migraines (van Niel et al., 1999).

Safety and Hazards

The safety data sheet for 1-(3-Fluoropropyl)piperidin-3-ol indicates that it has some hazards associated with it. The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidines, including 1-(3-Fluoropropyl)piperidin-3-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

1-(3-fluoropropyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXDHPPEQGKVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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